Cas no 2201281-45-8 (5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole)

5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole is a fluorinated heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group and a 4,4-difluorocyclohexyloxy moiety. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and agrochemical research. The difluorocyclohexyl group contributes to improved bioavailability and conformational rigidity, while the thiadiazole ring offers versatile reactivity for further functionalization. Its well-defined synthetic route ensures high purity and reproducibility, supporting its use in the development of bioactive molecules. This compound is particularly relevant in the design of enzyme inhibitors and receptor modulators due to its balanced electronic and steric characteristics.
5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole structure
2201281-45-8 structure
Product Name:5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole
CAS No:2201281-45-8
MF:C9H12F2N2OS
MW:234.266187667847
CID:5326665
Update Time:2025-05-20

5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 5-[(4,4-difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole
    • 5-(4,4-difluorocyclohexyl)oxy-3-methyl-1,2,4-thiadiazole
    • 5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole
    • Inchi: 1S/C9H12F2N2OS/c1-6-12-8(15-13-6)14-7-2-4-9(10,11)5-3-7/h7H,2-5H2,1H3
    • InChI Key: HHUBEKMWVFRCKU-UHFFFAOYSA-N
    • SMILES: S1C(=NC(C)=N1)OC1CCC(CC1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 220
  • XLogP3: 3.4
  • Topological Polar Surface Area: 63.2

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Additional information on 5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole

Introduction to 5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole (CAS No. 2201281-45-8)

5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole (CAS No. 2201281-45-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of 1,2,4-thiadiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

The chemical structure of 5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole is characterized by a 1,2,4-thiadiazole ring substituted with a 4,4-difluorocyclohexyl oxy group and a methyl group. The presence of the difluorocyclohexyl moiety imparts unique physicochemical properties to the molecule, such as enhanced lipophilicity and metabolic stability. These properties are crucial for optimizing the pharmacokinetic profile of the compound and enhancing its bioavailability.

Recent studies have highlighted the potential of 5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. In vitro and in vivo experiments have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.

Additionally, research has shown that 5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole possesses significant antimicrobial properties. Studies have reported its efficacy against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This broad-spectrum antimicrobial activity positions the compound as a potential lead for the development of novel antibiotics.

In the realm of cancer research, 5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole has shown promising antitumor activity. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer. These findings suggest that the compound could be further developed as a targeted therapy for cancer treatment.

The pharmacokinetic properties of 5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole have also been extensively studied. In animal models, it has exhibited favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound shows good oral bioavailability and a long half-life in plasma, which are desirable attributes for a drug candidate. Furthermore, it has demonstrated low toxicity in preclinical safety assessments, suggesting a favorable safety margin.

To further advance the development of 5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole, ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to identify key interactions between the compound and its biological targets. These efforts aim to refine the molecule's pharmacological profile and improve its therapeutic index.

In conclusion, 5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole (CAS No. 2201281-45-8) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in various medical fields. Ongoing research continues to explore its full potential and pave the way for its translation into clinical use.

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